molecular formula C26H23BrN2O2 B444428 11-(2-bromophenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

11-(2-bromophenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B444428
M. Wt: 475.4g/mol
InChI Key: UHTFOCJLPISSAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11-(2-bromophenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the benzodiazepine family. Benzodiazepines are known for their wide range of biological activities and are commonly used in medicinal chemistry for their sedative, anxiolytic, and muscle relaxant properties .

Preparation Methods

The synthesis of 11-(2-bromophenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can be achieved through a multi-step process involving several key reactions. One efficient method involves the carbonylative Sonogashira reaction followed by aza-Michael addition cyclocondensation . This method uses iodobenzene and terminal alkynes as starting materials, with a Pd-catalyzed carbonylative coupling to form 1,3-ynones as intermediates. The subsequent cyclocondensation is catalyzed by Cp2TiCl2/m-phthalic acid/ethanol under mild conditions, yielding the desired benzodiazepine compound .

Chemical Reactions Analysis

11-(2-bromophenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 11-(2-bromophenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves binding to the gamma-aminobutyric acid (GABA) receptor in the central nervous system. This binding enhances the effect of GABA, an inhibitory neurotransmitter, leading to sedative and anxiolytic effects . The molecular targets include the GABA-A receptor subunits, which modulate the chloride ion channel and result in hyperpolarization of the neuron .

Comparison with Similar Compounds

Properties

Molecular Formula

C26H23BrN2O2

Molecular Weight

475.4g/mol

IUPAC Name

6-(2-bromophenyl)-9-(4-methoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C26H23BrN2O2/c1-31-18-12-10-16(11-13-18)17-14-23-25(24(30)15-17)26(19-6-2-3-7-20(19)27)29-22-9-5-4-8-21(22)28-23/h2-13,17,26,28-29H,14-15H2,1H3

InChI Key

UHTFOCJLPISSAC-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2CC3=C(C(NC4=CC=CC=C4N3)C5=CC=CC=C5Br)C(=O)C2

Canonical SMILES

COC1=CC=C(C=C1)C2CC3=C(C(NC4=CC=CC=C4N3)C5=CC=CC=C5Br)C(=O)C2

Origin of Product

United States

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